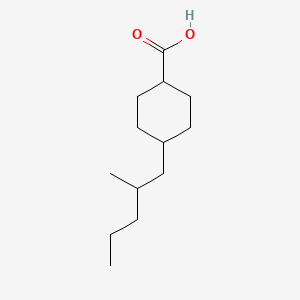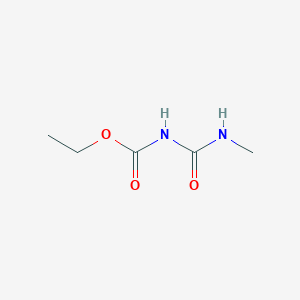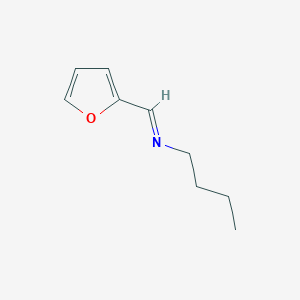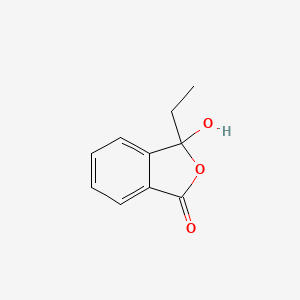
acetic acid;2,4,4-trimethylpentan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2,4,4-trimethylpentan-2-amine is a compound that combines the properties of acetic acid and 2,4,4-trimethylpentan-2-amine. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. 2,4,4-trimethylpentan-2-amine, on the other hand, is an alkylamine with a branched structure, often used in organic synthesis and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,4,4-trimethylpentan-2-amine typically involves the reaction of acetic acid with 2,4,4-trimethylpentan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where acetic acid and 2,4,4-trimethylpentan-2-amine are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2,4,4-trimethylpentan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Acid or base catalysts are often employed to facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
Acetic acid;2,4,4-trimethylpentan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;2,4,4-trimethylpentan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function . The pathways involved may include metabolic processes and signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4-Trimethylpentane:
2,4,4-Trimethylpentan-2-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties.
Uniqueness
Acetic acid;2,4,4-trimethylpentan-2-amine is unique due to the presence of both acetic acid and 2,4,4-trimethylpentan-2-amine moieties. This combination allows it to participate in a variety of chemical reactions and makes it versatile for different applications in research and industry .
Propriétés
Numéro CAS |
43077-72-1 |
|---|---|
Formule moléculaire |
C10H23NO2 |
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
acetic acid;2,4,4-trimethylpentan-2-amine |
InChI |
InChI=1S/C8H19N.C2H4O2/c1-7(2,3)6-8(4,5)9;1-2(3)4/h6,9H2,1-5H3;1H3,(H,3,4) |
Clé InChI |
OJWQFCXXXJUPER-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(C)(C)CC(C)(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


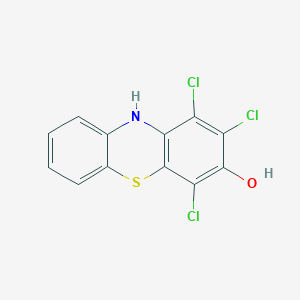
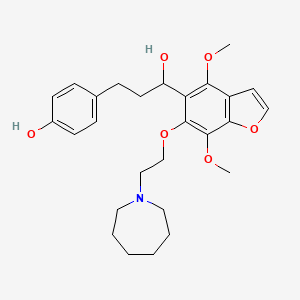
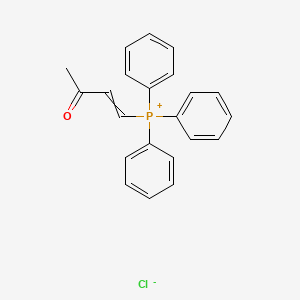
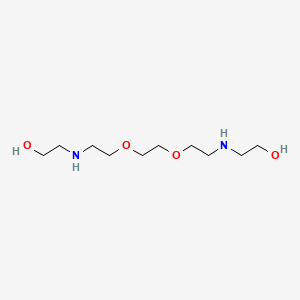


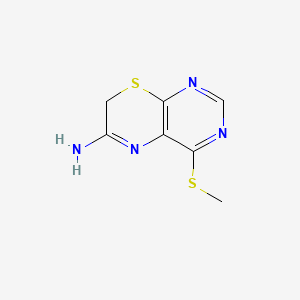
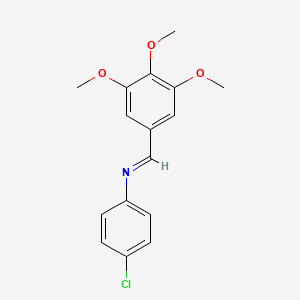
![3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline](/img/structure/B14662510.png)
![(E)-but-2-enedioic acid;1-(4-methylphenyl)-3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one](/img/structure/B14662518.png)
